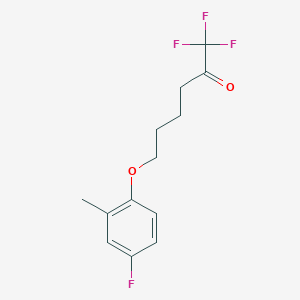
1,1,1-Trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “1,1,1-Trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of extensive research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. Advanced techniques, such as automated reactors and real-time monitoring systems, are employed to optimize the yield and purity of this compound.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert this compound into its reduced forms, often resulting in changes to its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, are employed in reduction reactions.
Catalysts: Various catalysts, including transition metal complexes, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products may include oxidized or reduced forms of the compound, as well as various substituted derivatives with different functional groups.
科学研究应用
1,1,1-Trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to investigate biological processes at the molecular level.
Medicine: this compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: The compound is employed in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1,1,1-Trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
属性
IUPAC Name |
1,1,1-trifluoro-6-(4-fluoro-2-methylphenoxy)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-9-8-10(14)5-6-11(9)19-7-3-2-4-12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJPCNNRMGNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
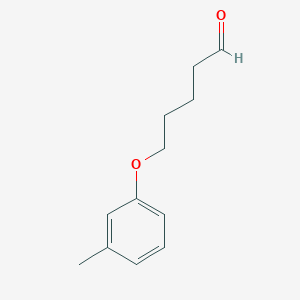
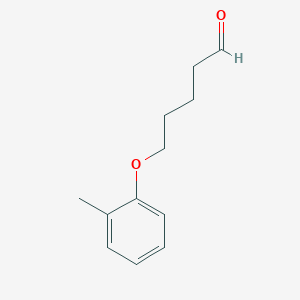
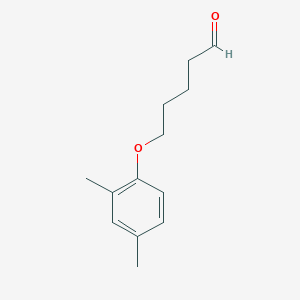

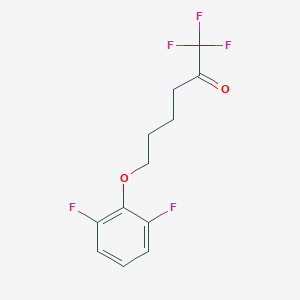
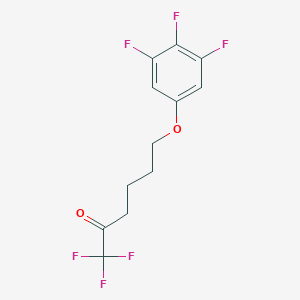


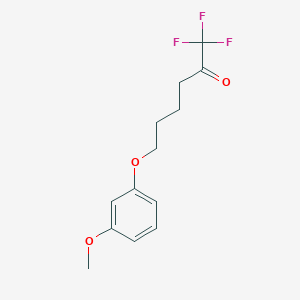
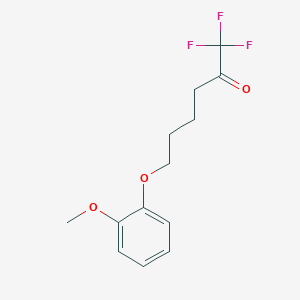
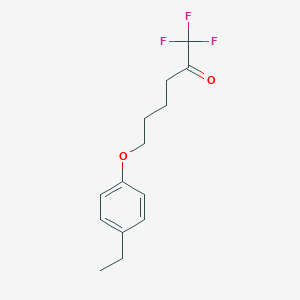
![1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080507.png)
![1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080510.png)

